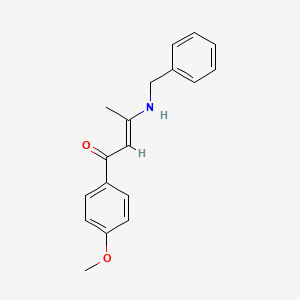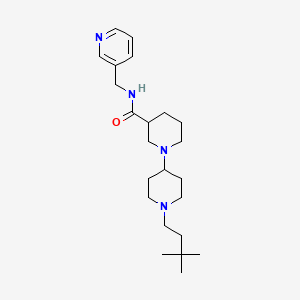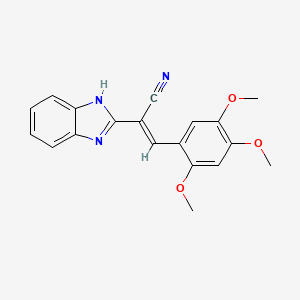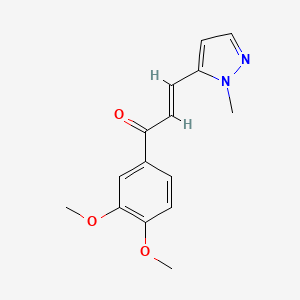
3-(benzylamino)-1-(4-methoxyphenyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzylamino)-1-(4-methoxyphenyl)-2-buten-1-one is a chemical compound that belongs to the class of chalcones. It has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 3-(benzylamino)-1-(4-methoxyphenyl)-2-buten-1-one involves the modulation of various signaling pathways such as the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits various biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. It also exhibits antioxidant activity by reducing oxidative stress and scavenging free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(benzylamino)-1-(4-methoxyphenyl)-2-buten-1-one in lab experiments include its easy synthesis, low toxicity, and potential therapeutic applications in various diseases. However, the limitations include its poor solubility in water and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 3-(benzylamino)-1-(4-methoxyphenyl)-2-buten-1-one. These include studying its potential therapeutic applications in other diseases such as cardiovascular and metabolic disorders, investigating its pharmacokinetics and pharmacodynamics, and developing more efficient synthesis methods to improve its availability. Furthermore, the development of novel analogs of this compound with improved efficacy and specificity could also be explored.
Conclusion
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its easy synthesis, low toxicity, and various biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics, and to develop more efficient synthesis methods and novel analogs.
Synthesemethoden
The synthesis of 3-(benzylamino)-1-(4-methoxyphenyl)-2-buten-1-one can be achieved through various methods such as Claisen-Schmidt condensation, Knoevenagel condensation, and aldol condensation. Among these methods, Claisen-Schmidt condensation is the most commonly used method. This method involves the reaction between benzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide, followed by the addition of benzylamine to the reaction mixture.
Wissenschaftliche Forschungsanwendungen
3-(benzylamino)-1-(4-methoxyphenyl)-2-buten-1-one has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Furthermore, it has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(E)-3-(benzylamino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-14(19-13-15-6-4-3-5-7-15)12-18(20)16-8-10-17(21-2)11-9-16/h3-12,19H,13H2,1-2H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEJSTOTEKQTOQ-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2,2,3,3-tetramethylcyclopropanecarboxamide](/img/structure/B5436904.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-{4-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5436914.png)


![3-isobutyl-6-(3,4,5-trimethoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5436945.png)
![5-benzyl-3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5436959.png)

![(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)dimethylamine oxalate](/img/structure/B5436971.png)
![(3S*,4R*)-1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5436975.png)

![N-cyclopropyl-2-{[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5436985.png)
![3-{1-[3-(pyridin-3-yloxy)propyl]-1H-imidazol-2-yl}phenol](/img/structure/B5436996.png)
![2,4,6-trimethyl-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5437008.png)